molecular formula C23H18FNO4 B2696473 (Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-51-2

(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2696473
CAS RN: 637755-51-2
M. Wt: 391.398
InChI Key: WAQHUUTUNLPXDR-PDGQHHTCSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, an amine, a methylene group, and a furan ring fused to a naphthalene ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphtho[1,2-b]furan ring suggests a rigid, planar structure for this portion of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amine could act as a nucleophile, the ester could undergo hydrolysis or transesterification, and the methylene group could participate in various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ester and amine groups could affect its solubility, while the conjugated system of double bonds could influence its UV/Vis absorption spectrum .

Scientific Research Applications

Catalysis and Reaction Pathways

Research has indicated the utility of molecular sieves containing framework Lewis acid centers (such as Zr-β, Sn-β) in catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans. This process is important for producing biobased terephthalic acid precursors, essential for the route to renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).

Synthesis Techniques

The compound under study has been synthesized in a single step with good yield through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions of corresponding phosphoranes. This method demonstrates an efficient approach to fluoro-substituted benzo[b]furans (Ramarao et al., 2004).

Antimicrobial Applications

Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, a related compound, has been utilized to synthesize novel thiadiazolo pyrimidin-5-ones with antimicrobial activity. This showcases the potential of naphtho[1,2-b]furan derivatives in developing new antimicrobial agents (Ravindra et al., 2008).

Pharmaceutical Research

In pharmaceutical research, related naphtho[1,2-b]furan compounds have been synthesized and investigated for their antimicrobial and antioxidant activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Devi et al., 2010).

Mechanism of Action

Without specific information about the intended use or biological target of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include investigating its biological activity, developing more efficient synthesis methods, or studying its behavior in various chemical reactions .

properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c1-3-28-23(27)19-13(2)29-22-17-10-5-4-9-16(17)21(26)18(20(19)22)12-25-15-8-6-7-14(24)11-15/h4-12,26H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGQWURLSGBGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

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